molecular formula C12H7ClN2O B183128 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 52333-45-6

2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B183128
CAS No.: 52333-45-6
M. Wt: 230.65 g/mol
InChI Key: GCTURZCXNIZQLL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features both oxazole and pyridine rings fused together. This compound is of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of 4-chlorobenzoic acid with 2-amino-3-hydroxypyridine in the presence of a catalyst such as perchloric acid supported on silica nanoparticles. The reaction is carried out in methanol under ambient conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions can occur, especially targeting the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly involving the chlorine atom on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or various halogenating agents.

Major Products:

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • 2-(4-Methylphenyl)[1,3]oxazolo[4,5-b]pyridine
  • 2-(4-Fluorophenyl)[1,3]oxazolo[4,5-b]pyridine
  • 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine

Comparison: 2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which enhances its lipophilicity and potentially its biological activity. Compared to its methyl, fluoro, and bromo analogs, the chloro derivative often exhibits higher potency in antimicrobial and anticancer assays .

Properties

IUPAC Name

2-(4-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTURZCXNIZQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388093
Record name 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-45-6
Record name 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52333-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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